molecular formula C17H14O3S B1682368 Zaltoprofen CAS No. 89482-00-8

Zaltoprofen

Cat. No. B1682368
CAS RN: 89482-00-8
M. Wt: 298.4 g/mol
InChI Key: MUXFZBHBYYYLTH-UHFFFAOYSA-N
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Description

Zaltoprofen, also known by the trade name Soleton, is a nonsteroidal anti-inflammatory drug (NSAID) used as an analgesic, antipyretic, and anti-inflammatory agent . It is a selective COX-2 inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors . It was approved for use in Japan in 1993 .


Synthesis Analysis

A method for preparing Zaltoprofen has been disclosed in a patent . The method is simple in operation route, environmentally-friendly, and suitable for industrial mass production .


Molecular Structure Analysis

Zaltoprofen has a molecular formula of C17H14O3S and a molar mass of 298.36 g/mol . It is chemically known as 2-(10,11-Dihydro-10-oxo-dibenzo[b,f]thiepin2yl)propionic acid .


Chemical Reactions Analysis

Zaltoprofen is metabolized in the body. Some of the metabolites include Zaltoprofen acyl glucuronide, 10-Hydroxyzaltoprofen, and Zaltoprofen S-oxide .


Physical And Chemical Properties Analysis

Zaltoprofen is known to be freely soluble in acetone, chloroform, soluble in methanol, slightly soluble in ethanol, benzene, and partially insoluble in water, cyclohexene . The pKa value for the strongest acidic is 3.67 .

Scientific Research Applications

Pharmacokinetic Modeling and Dosage Regimen

  • Zaltoprofen is used for pain and inflammatory diseases. A study by Jang, Jeong, & Lee (2023) focused on population pharmacokinetic modeling to understand interindividual variability in its pharmacokinetics. The research highlighted the importance of creatinine clearance and albumin as covariates affecting zaltoprofen pharmacokinetics, suggesting a need for dose adjustments in certain populations.

Chirality Influence on Drug Interactions

  • Jia et al. (2015) investigated the effects of zaltoprofen's chirality on its interaction with UDP-glucuronosyltransferases (UGTs) isoforms. This study revealed significant differences in the inhibition of UGT isoforms by different enantiomers of zaltoprofen, indicating potential variations in drug-drug interactions based on its chirality.

Formulation and Drug Delivery

  • Research by Kiran, Venkatesh, & Rajeshkumar (2019) explored the development of zaltoprofen-loaded microbeads. Their findings suggested improved drug release and patient compliance, indicating a potential advancement in the delivery system for zaltoprofen.
  • Another study by Baek et al. (2013) focused on enhancing the transdermal delivery of zaltoprofen using a novel formulation. They found that specific combinations of enhancers could significantly increase the drug's skin absorption, offering an alternative administration route that may avoid gastrointestinal side effects.

Pharmacokinetics in Different Populations

  • Li et al. (2011) conducted a study on the pharmacokinetics of zaltoprofen in healthy Chinese volunteers. They observed dose-proportional pharmacokinetics and good tolerability, supporting the use of zaltoprofen in managing inflammation in this population.

Analytical Techniques for Quantification

  • A review by Boovizhikannan et al. (2022) lists various analytical methods for estimating zaltoprofen, essential for ensuring accurate dosage and monitoring drug levels in clinical settings.

Safety And Hazards

Zaltoprofen is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

In the future, the model can be expanded by obtaining clinical data of Zaltoprofen in patients with abnormal covariate levels (such as renal or hepatic impairment) . As implied in Figure 4 and Figure 5, the dose of Zaltoprofen was adjusted according to the degree of variation in the effective covariates, CrCL and albumin .

properties

IUPAC Name

2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXFZBHBYYYLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049076
Record name Zaltoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zaltoprofen

CAS RN

74711-43-6
Record name Zaltoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74711-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaltoprofen [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zaltoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zaltoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZALTOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 150 mg of 2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide and 2 ml of ethanol was added 400 mg of potassium hydroxide in 2 ml of water, and the mixture was refluxed with stirring for 6 hours. After the completion of the reaction, ethanol was removed by distillation to obtain a residue to which was added water. The residue was washed with ethyl acetate, and an alkaline layer was acidified with hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was removed by distillation to obtain a brown oil substance, which was chromatographed over 4 g of silica gel and eluted with benzene-chloroform (1:1) to obtain a light yellow oil substance. This substance was recrystallized from benzene-n-hexane, thereby obtaining 96 mg (yield: 64%) of 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)-propionic acid as pale yellow crystals having a melting point of 130.5°-131.5° C.
Name
2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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